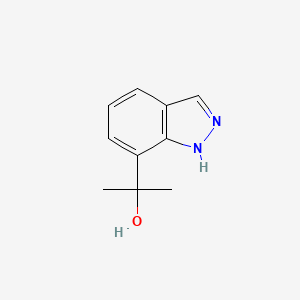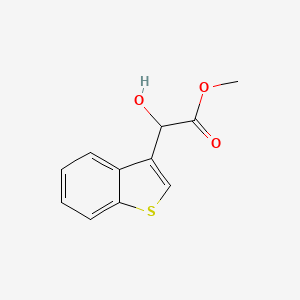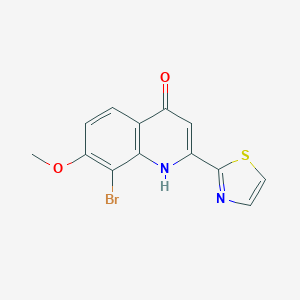
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Bromination and Methoxylation: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the thiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, ammonia, or thiourea.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.
Uniqueness
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is unique due to the combination of the quinoline and thiazole rings, along with the specific substituents (bromine and methoxy groups). This unique structure may confer distinct chemical and biological properties compared to other quinoline or thiazole derivatives.
Properties
CAS No. |
923289-32-1 |
|---|---|
Molecular Formula |
C13H9BrN2O2S |
Molecular Weight |
337.19 g/mol |
IUPAC Name |
8-bromo-7-methoxy-2-(1,3-thiazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H9BrN2O2S/c1-18-10-3-2-7-9(17)6-8(13-15-4-5-19-13)16-12(7)11(10)14/h2-6H,1H3,(H,16,17) |
InChI Key |
IPTCKFLDSHXCAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=NC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



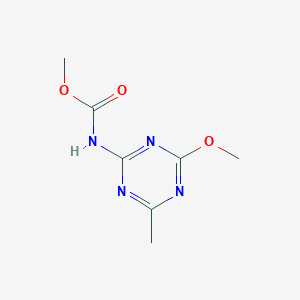
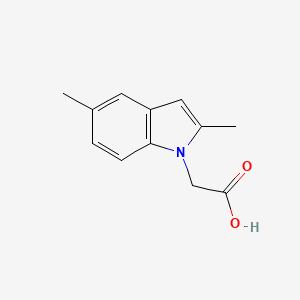
![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)
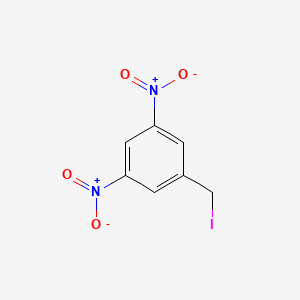
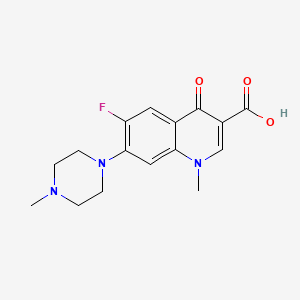
![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)
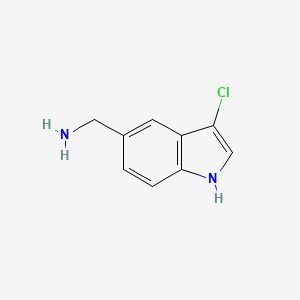
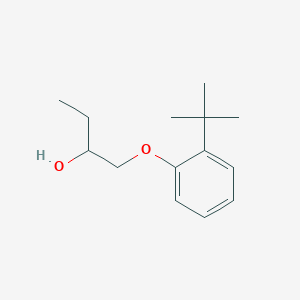
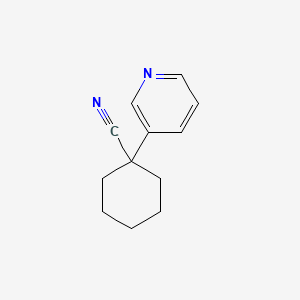
![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)
